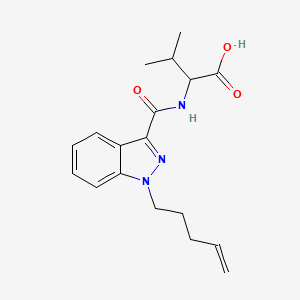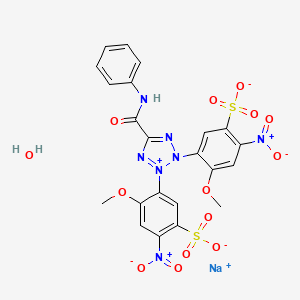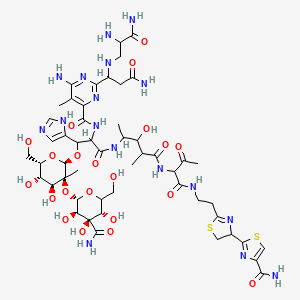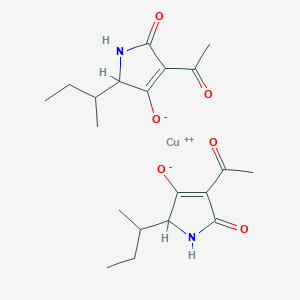
Tenuazonic Acid (copper salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenuazonic acid (copper salt) is a mycotoxin produced by fungi of the genus Alternaria, which are common contaminants of crops such as grains . This compound is known for its potent inhibitory effects on photosynthesis and its ability to generate reactive oxygen species, leading to cell destruction and leaf necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenuazonic acid (copper salt) can be synthesized by reacting tenuazonic acid with copper ions under controlled conditions. The reaction typically involves dissolving tenuazonic acid in a suitable solvent, such as methanol or acetonitrile, and then adding a copper salt, such as copper sulfate, to the solution. The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: Industrial production of tenuazonic acid (copper salt) involves large-scale fermentation of Alternaria fungi, followed by extraction and purification of the mycotoxin. The purified tenuazonic acid is then reacted with copper salts to form the copper complex .
Types of Reactions:
Oxidation: Tenuazonic acid (copper salt) can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions involving tenuazonic acid (copper salt) typically occur at the hydroxyl or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of tenuazonic acid .
Scientific Research Applications
Tenuazonic acid (copper salt) has a wide range of scientific research applications:
Mechanism of Action
Tenuazonic acid (copper salt) exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and prevents the elongation of the polypeptide chain, effectively halting protein production . Additionally, it generates reactive oxygen species, which cause oxidative stress and damage to cellular components . This dual mechanism of action makes it a potent inhibitor of cellular processes .
Comparison with Similar Compounds
Alternariol: Another mycotoxin produced by Alternaria fungi, known for its genotoxic and cytotoxic effects.
Altenuene: A mycotoxin with similar toxicological properties to tenuazonic acid.
Tentoxin: A mycotoxin that inhibits photosynthesis by targeting the chloroplast ATPase.
Uniqueness: Tenuazonic acid (copper salt) is unique due to its dual mechanism of action, combining protein synthesis inhibition with the generation of reactive oxygen species. This makes it particularly effective as a herbicide and a subject of interest in medical research for its potential antitumor and antiviral properties .
Properties
Molecular Formula |
C20H28CuN2O6 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-5-oxo-1,2-dihydropyrrol-3-olate |
InChI |
InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2 |
InChI Key |
IAHMFKOQYRRWFU-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


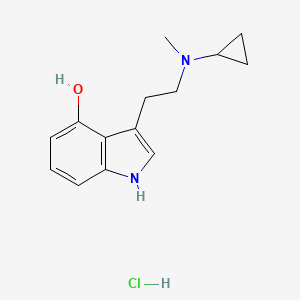

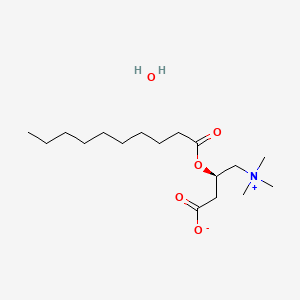
![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)
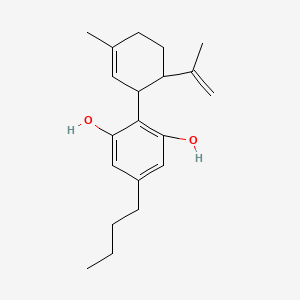
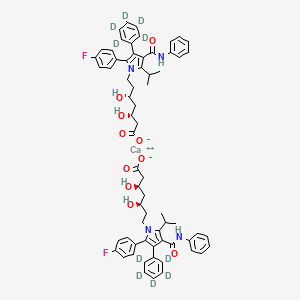

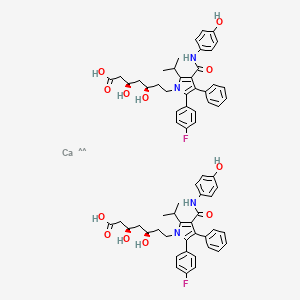
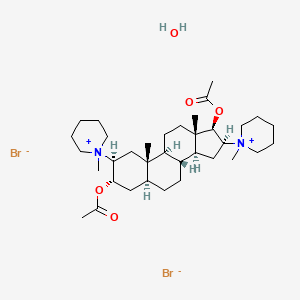
![N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride](/img/structure/B10820806.png)
